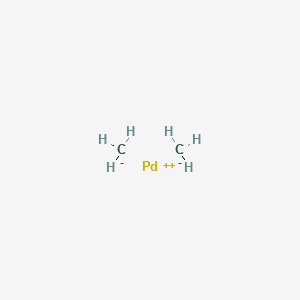

Palladium, dimethyl-

Description

Properties

CAS No. |

93895-88-6 |

|---|---|

Molecular Formula |

C2H6Pd |

Molecular Weight |

136.49 g/mol |

IUPAC Name |

carbanide;palladium(2+) |

InChI |

InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |

InChI Key |

IRZVKYGINSGOOD-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[Pd+2] |

Origin of Product |

United States |

Synthesis and Advanced Characterization of Dimethylpalladium Complexes

Methodologies for the Synthesis of Dimethylpalladium(II) Complexes

The synthesis of dimethylpalladium(II) complexes, which are pivotal in organometallic chemistry and catalysis, can be achieved through several strategic routes. These methods primarily include ligand exchange reactions, direct alkylation of palladium(II) precursors, and the in situ generation of these species for immediate use in catalytic cycles.

Ligand Exchange Reactions for Dimethylpalladium Complex Formation

Ligand exchange provides a versatile method for the synthesis of various dimethylpalladium(II) complexes by substituting the ligands of a stable, pre-synthesized dimethylpalladium precursor. A common and well-characterized precursor for these reactions is dimethyl(N,N,N',N'-tetramethylethanediamine)palladium(II), often abbreviated as (TMEDA)PdMe₂. acs.orggoogle.comchemicalbook.com This complex serves as a convenient starting material due to its relative stability.

The synthesis of new dimethylpalladium complexes is achieved by reacting (TMEDA)PdMe₂ with a desired ligand, typically a bidentate phosphine (B1218219) or another nitrogen-based chelator. The exchange process is driven by the relative binding affinities of the incoming and outgoing ligands. For instance, the reaction of (TMEDA)PdMe₂ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) results in the displacement of the TMEDA ligand to form the corresponding (dppe)PdMe₂ complex. acs.org Similarly, reacting (TMEDA)PdMe₂ with a mixed phosphine-pyridine-iminophosphorane pincer ligand leads to the formation of the corresponding pincer-ligated dimethylpalladium(II) complex via methane (B114726) elimination. rsc.org

This methodology allows for the systematic variation of the ligand environment around the dimethylpalladium(II) core, enabling the fine-tuning of steric and electronic properties for specific applications in catalysis or mechanistic studies. acs.orgrsc.org

Alkylation Routes to Access Dimethylpalladium Species

The most direct method for synthesizing dimethylpalladium(II) complexes involves the alkylation of a suitable palladium(II) precursor with a methylating agent. This route typically starts with a stable palladium(II) salt, such as palladium(II) chloride (PdCl₂) or its adducts with chelating ligands. nih.govresearchgate.netorganic-chemistry.org

Commonly used methylating agents are organolithium reagents, like methyllithium (B1224462) (MeLi), or Grignard reagents, such as methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl). libretexts.orglibretexts.orgnih.gov The reaction involves the displacement of halide ligands (e.g., chloride) from the palladium center by methyl groups. For example, the treatment of a pre-formed (L₂)PdCl₂ complex (where L₂ is a bidentate ligand like a diphosphine or diamine) with two equivalents of a methyl Grignard or methyllithium reagent yields the desired (L₂)PdMe₂ complex. organic-chemistry.org

An illustrative example is the synthesis of Pd[(CH₂)₃NMe₂]₂, an analogue of a dimethylpalladium complex, which is prepared by reacting (COD)PdCl₂ (where COD is 1,5-cyclooctadiene) with (3-dimethylamino-1-propyl)magnesium chloride. illinois.edu This highlights the general applicability of using organomagnesium reagents for alkylating palladium(II) halides. Other organometallic reagents, such as intramolecularly stabilized dimethylaluminum and dimethylgallium complexes, have also been employed for the palladium-catalyzed methylation of aryl chlorides, implying the formation of a methylpalladium intermediate. researchgate.net

The success of these alkylation reactions depends critically on factors such as the choice of solvent (typically ethers like diethyl ether or THF for Grignard and organolithium reagents), reaction temperature to manage the reactivity of the methylating agents, and the nature of the ancillary ligands on the palladium precursor. libretexts.orglibretexts.org

In Situ Generation and Activation of Dimethylpalladium Precatalysts

In many catalytic applications, particularly cross-coupling reactions, dimethylpalladium species are not isolated but are generated in situ as transient, highly reactive intermediates. uva.esresearchgate.netresearchgate.net This approach avoids the synthesis and handling of potentially unstable organometallic complexes. The active species is typically formed within the reaction vessel from a stable Pd(II) precursor, a ligand, and a methylating agent that also serves as a coupling partner. nih.govresearchgate.netrsc.orgtandfonline.comresearchgate.net

A prominent example is found in catalytic cycles where a methylpalladium species is proposed to form through transmetalation. For instance, in the palladium-catalyzed nucleomethylation of alkynes, the catalytic cycle is initiated by the reaction of a Pd(II) precursor, such as Pd(TFA)₂, with methylboronic acid. nih.gov This transmetalation step generates a Me–Pd complex in situ. This transient methylpalladium species then participates in the subsequent steps of the catalytic cycle, such as nucleopalladation and reductive elimination, to form the final product. nih.gov

The in situ strategy is fundamental to many modern cross-coupling reactions. The active L-Pd(Me)₂ or related methylpalladium(II) intermediate is formed from a Pd(II) salt, a phosphine or N-heterocyclic carbene (NHC) ligand, and an organometallic reagent (e.g., from boron, zinc, or tin) that provides the methyl group. mdpi.com The efficiency of the catalytic process is highly dependent on the facile generation of this key intermediate under the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of Dimethylpalladium Complexes

The characterization of dimethylpalladium complexes relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies are indispensable for confirming the structure, bonding, and dynamic behavior of these compounds in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethylpalladium Characterization

¹H and ¹³C NMR spectroscopy are primary tools for the characterization of diamagnetic dimethylpalladium(II) complexes. rsc.orgtandfonline.comresearchgate.netproquest.com The chemical shifts and coupling constants of the palladium-bound methyl groups provide definitive evidence for their formation and offer insights into the electronic environment of the palladium center. researchgate.netmodgraph.co.uk

In ¹H NMR spectra, the protons of the methyl groups directly attached to the palladium atom typically appear as a sharp singlet in a distinct upfield region, generally between 0.0 and 1.0 ppm. nsf.govoup.com This significant shielding is a characteristic feature of methyl groups bonded to transition metals. The precise chemical shift is sensitive to the nature of the ancillary ligands (L) trans to the methyl groups. For example, in the complex [Pd(dtbpf)Me]Cl, the methyl protons appear as a doublet of doublets at 0.70 ppm due to coupling with the phosphorus atoms of the diphosphine ligand. nsf.gov

In ¹³C NMR spectra, the carbon atom of the Pd-CH₃ group also resonates in a characteristic region, often observed upfield relative to typical sp³ carbons. The presence of phosphorus-containing ligands often leads to coupling between the ¹³C and ³¹P nuclei, resulting in splitting patterns (e.g., doublets or triplets) that can help elucidate the geometry of the complex.

³¹P NMR spectroscopy is crucial for complexes containing phosphine ligands. nih.govresearchgate.netacs.orgrsc.org The chemical shift of the phosphorus nucleus changes upon coordination to the palladium center. Furthermore, the observation of a single resonance often indicates a symmetrical binding mode of a bidentate phosphine ligand, confirming a cis-geometry for the two methyl groups.

| Complex Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |

| cis-(L₂)Pd(CH₃)₂ | Singlet, ~0.0-1.0 | Upfield signal | Chemical shift is sensitive to ligands (L). |

| [Pd(diphos)Me]⁺ | Doublet of doublets, ~0.70 | Signal shows J-coupling | Coupling to ³¹P nuclei provides structural information. |

Vibrational Spectroscopy (IR, Raman, React-IR) in Dimethylpalladium Research

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information on the bonding within dimethylpalladium complexes, particularly the palladium-carbon (Pd-C) bond. tandfonline.com These techniques are complementary; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. researchgate.netpdx.edu

The key vibrational modes for a dimethylpalladium moiety include:

Pd-C stretching (ν): These vibrations are the most direct probe of the Pd-C bond strength. They typically appear in the far-IR region, often between 450 and 600 cm⁻¹.

CH₃ rocking (ρ): These modes involve the rocking motion of the entire methyl group and are usually found in the 700-900 cm⁻¹ range.

CH₃ symmetric and asymmetric stretching (ν): These occur at higher frequencies, typically in the 2800-3000 cm⁻¹ region, characteristic of C-H bonds.

CH₃ symmetric and asymmetric deformation (δ): These bending modes are observed in the 1200-1450 cm⁻¹ range. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are often used to predict and assign these vibrational modes, aiding in the interpretation of experimental spectra. researchgate.net

React-IR (in situ FTIR) spectroscopy is a powerful process analytical technology (PAT) tool used to monitor chemical reactions in real-time. acs.org This technique allows for the tracking of reactant consumption, intermediate formation, and product generation by observing changes in the mid-infrared spectrum directly in the reaction vessel. In the context of dimethylpalladium research, React-IR can be employed to study the kinetics of ligand exchange reactions, the formation of dimethylpalladium species from precursors, or their subsequent reactions, such as reductive elimination. nih.govchemrxiv.org By monitoring the appearance or disappearance of characteristic vibrational bands associated with the Pd-CH₃ unit or the ligands, researchers can gain detailed mechanistic insights into these fundamental organometallic transformations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Pd-C Stretch | 450 - 600 | IR, Raman |

| CH₃ Rock | 700 - 900 | IR, Raman |

| CH₃ Deformation | 1200 - 1450 | IR, Raman |

| C-H Stretch | 2800 - 3000 | IR, Raman |

Mechanistic Investigations of Chemical Transformations Involving Dimethylpalladium Species

Oxidative Addition to Palladium(0) in the Context of Dimethylpalladium Formation

The formation of dimethylpalladium(II) species often commences with the oxidative addition of a methyl halide to a palladium(0) complex. This process involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, formally oxidizing the metal from the 0 to the +2 oxidation state. The efficiency and mechanism of this step are critically dependent on the surrounding chemical environment.

Influence of Ligand Environment and Solvent Polarity on Oxidative Addition

The ligand environment and the polarity of the solvent play crucial roles in modulating the rate and mechanism of oxidative addition to palladium(0) complexes. researchgate.net The nature of the phosphine (B1218219) ligands, for instance, significantly affects the energetics of the oxidative addition process. uvic.ca Bulky and electron-rich ligands can promote the formation of more reactive, lower-coordinate palladium(0) species, which can facilitate oxidative addition. nih.gov For example, bulky phosphine ligands are known to favor the formation of monoligated palladium(0) species, which are highly active in oxidative addition. nih.gov

The solvent's polarity and coordinating ability also exert a strong influence. researchgate.netwhiterose.ac.uk Polar solvents can stabilize the charge-separated transition states often involved in oxidative addition, thereby accelerating the reaction. researchgate.netchemrxiv.orgresearchgate.net For instance, the oxidative addition of (hetero)aryl triflates to L2Pd(0) proceeds via a nucleophilic displacement pathway, which is favored in polar solvents due to the highly polar nature of the transition state. chemrxiv.orgresearchgate.net Conversely, in some cases, less polar or non-coordinating solvents can lead to different reaction pathways or selectivities. researchgate.net Solvent molecules can also directly participate in the reaction mechanism by coordinating to the palladium center, thereby altering the catalyst's speciation and reactivity. researchgate.netresearchgate.net

| Factor | Influence on Oxidative Addition | Example |

| Ligand Bulk | Can promote the formation of highly reactive, low-coordinate Pd(0) species. nih.gov | Bulky phosphines like P(t-Bu)3 favor monoligated Pd(0) catalysts. nih.gov |

| Ligand Electronics | Electron-donating ligands can increase the electron density on the Pd center, potentially affecting the rate. libretexts.org | The electronic properties of phosphine ligands are a key factor. wiley-vch.de |

| Solvent Polarity | Polar solvents can stabilize polar transition states, accelerating the reaction. researchgate.netchemrxiv.org | Oxidative addition of aryl triflates is faster in polar solvents. chemrxiv.orgresearchgate.net |

| Solvent Coordination | Coordinating solvents can directly participate in the mechanism by binding to the palladium center. researchgate.netresearchgate.net | In some cases, solvent coordination can alter reaction selectivity. researchgate.net |

Intermediacy of Organopalladium(II) Species Leading to Dimethylpalladium

The formation of dimethylpalladium(II) can proceed through a stepwise process involving the intermediacy of other organopalladium(II) species. For example, the reaction may first involve the oxidative addition of one methyl halide to form a monomethylpalladium(II) halide complex. Subsequent reaction with a methylating agent can then lead to the desired dimethylpalladium(II) complex.

In some catalytic cycles, the active palladium species that undergoes oxidative addition is a monoligated palladium(0) complex, L1Pd(0). nih.gov This highly reactive 12-electron species is generated from more stable precatalysts. nih.gov The oxidative addition of a methyl halide to this species would initially form a T-shaped monomethylpalladium(II) intermediate, which can then be converted to the dimethylpalladium complex. nih.gov The involvement of such intermediates is supported by both experimental and computational studies. nih.gov The oxidation of a dimethylpalladium(II) complex can also lead to the formation of a stable organopalladium(IV) complex. chemistryresearches.ir For instance, the aerobic oxidation of K[PdMe2(Tp)] results in the formation of the stable octahedral [PdIVMe3(Tp)] complex. chemistryresearches.ir

Reductive Elimination Pathways from Dimethylpalladium(II) Complexes

The final bond-forming step in many cross-coupling reactions is the reductive elimination from a diorganopalladium(II) complex. In the case of dimethylpalladium(II), this involves the formation of a carbon-carbon bond to produce ethane (B1197151) and a palladium(0) species, which can re-enter the catalytic cycle.

Carbon-Carbon Bond Forming Reductive Elimination from Dimethylpalladium

The reductive elimination of ethane from dimethylpalladium(II) complexes is a crucial step for C-C bond formation. osti.gov This process is generally favored thermodynamically and is often the turnover-limiting step in catalytic cycles. libretexts.org

A key characteristic of the reductive elimination of ethane from dimethylpalladium(II) complexes is its intramolecular nature. osti.gov This means that the two methyl groups that form the ethane molecule originate from the same palladium complex. This has been demonstrated through crossover experiments where a mixture of a dimethylpalladium(II) complex and its perdeuteriomethyl analogue yields only ethane and d6-ethane, with no formation of trideuteroethane. osti.gov This observation rules out any intermolecular exchange of methyl groups between palladium centers during the reductive elimination process. osti.gov The reaction typically follows first-order kinetics, further supporting a unimolecular, intramolecular pathway. epa.govosti.gov For the reductive elimination to occur, the two methyl groups must be situated in a cis orientation to each other on the square-planar palladium(II) center. osti.govyoutube.com Trans complexes must first isomerize to the cis form before reductive elimination can proceed. osti.govepa.gov

The rate of reductive elimination from dimethylpalladium(II) complexes is significantly influenced by the steric and electronic properties of the ancillary ligands. libretexts.orgyoutube.com

Steric Effects: Sterically bulky ligands generally accelerate the rate of reductive elimination. libretexts.orgfigshare.com This is attributed to the relief of steric strain as the two methyl groups are eliminated from the coordination sphere of the palladium atom. libretexts.org The increased steric demand of bulky ligands can enforce a lower coordination number, which in turn can promote reductive elimination. chemrxiv.org

The following table summarizes the kinetic data for the reductive elimination of ethane from various cis-bis(phosphine)dimethylpalladium(II) complexes, illustrating the influence of the ligand environment.

| Complex | Ligand (L or L2) | Rate Constant (k) | Temperature (°C) |

| cis-[Pd(CH3)2(PPh3)2] | PPh3 | 1.04 x 10⁻³ s⁻¹ | 60 |

| cis-[Pd(CH3)2(PPh2CH3)2] | PPh2CH3 | (6.5-9.5) x 10⁻⁵ s⁻¹ | 60 |

| cis-[Pd(CH3)2(dppe)] | Ph2PCH2CH2PPh2 | 4.78 x 10⁻⁷ s⁻¹ | 80 |

Data sourced from Gillie, A; Stille, JK. J. Am. Chem. Soc. 1980, 102 (15), 4933–4941. epa.govosti.gov

Role of Cis-Trans Isomerization for Reductive Elimination from Dimethylpalladium

The geometry of dimethylpalladium(II) complexes plays a crucial role in the facility of reductive elimination to form ethane. It is a well-established principle that only cis-dimethylpalladium(II) complexes can directly undergo 1,1-reductive elimination. osti.govosti.gov Trans complexes, on the other hand, must first isomerize to the corresponding cis isomer before elimination can occur. osti.govosti.govwhiterose.ac.uk This requirement highlights the importance of the spatial proximity of the two methyl groups for the formation of the new carbon-carbon bond.

The isomerization from a trans to a cis configuration is often a prerequisite for the reductive elimination of ethane. osti.gov For instance, trans-bis(triphenylphosphine)dimethylpalladium(II) undergoes complete and rapid isomerization to the cis isomer in a polar coordinating solvent like d6-DMSO at 60°C before any significant ethane elimination is observed. osti.gov After an initial induction period corresponding to this isomerization, the subsequent reductive elimination follows first-order kinetics with a rate constant identical to that of an authentic sample of the cis isomer. osti.gov

The solvent plays a critical role in both stabilizing the cis isomer and facilitating the trans-to-cis isomerization. osti.gov Polar, coordinating solvents are necessary for the isomerization process. osti.gov The rate of reductive elimination from cis complexes is also enhanced by polar/coordinating solvents. osti.gov In non-polar solvents like deuterobenzene, reductive elimination from certain dimethylpalladium complexes does not occur. osti.gov

The nature of the ancillary ligands, particularly phosphines, also significantly influences the rate of both isomerization and reductive elimination. The isomerization of trans to cis isomers can be catalyzed by the presence of phosphines. oup.com Conversely, the presence of excess phosphine can retard the rate of reductive elimination from the cis complex, suggesting that phosphine dissociation from the metal center may be involved in the rate-determining step for some systems. osti.gov The rate of reductive elimination for cis-bis(phosphine)dimethylpalladium(II) complexes follows the order of phosphine ligands: PPh2Me > PPh3 > 1/2 DIPHOS, which parallels the ability of the complex to dissociate a phosphine ligand. osti.gov

Interestingly, for some systems, such as those involving styrylmethylpalladium(II) complexes, added phosphine can rapidly catalyze the isomerization of the more thermally stable trans isomers to the cis isomers, which then quickly undergo reductive elimination. osti.gov This occurs with complete retention of the geometry at the double bond of the styryl group. osti.gov

A crossover experiment using a mixture of (PEt3)2Pd(CH3)2 and (PEt3)2Pd(CD3)2 showed no formation of CH3CD3, confirming that the reductive elimination is an intramolecular process. osti.gov

Table 1: Kinetic Data for Reductive Elimination from cis-Bis(phosphine)dimethylpalladium Complexes

| Complex | Ligand (L) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| cis-(PPh₃)₂Pd(CH₃)₂ | PPh₃ | 60 | 1.04 x 10⁻³ |

| cis-(PPh₂Me)₂Pd(CH₃)₂ | PPh₂CH₃ | 60 | (6.5 to 9.5) x 10⁻⁵ |

| cis-(diphos)Pd(CH₃)₂ | Ph₂PCH₂CH₂PPh₂ | 80 | 4.78 x 10⁻⁷ |

Data sourced from kinetic studies on the first-order reductive elimination of ethane. osti.gov

Transient Palladium(IV) Intermediates in Reductive Elimination from Dimethylpalladium

While reductive elimination can occur directly from a cis-dimethylpalladium(II) complex, an alternative pathway involving a transient palladium(IV) intermediate has been identified, particularly when induced by an external reagent like an alkyl halide. osti.govacs.org The formation of these high-valent palladium species provides a lower energy pathway for C-C bond formation in certain cases. osti.gov

The addition of methyl iodide to dimethylpalladium(II) complexes can lead to the formation of a transient trimethylpalladium(IV) species, which then rapidly eliminates ethane. osti.govresearchgate.net This is compellingly demonstrated by the reaction of (TRANSPHOS)dimethylpalladium, a complex constrained to a trans geometry that is resistant to thermal reductive elimination even at 100°C in DMSO. osti.gov However, upon the addition of methyl iodide at room temperature, ethane is immediately produced. osti.gov A crucial labeling experiment using perdeuteromethyl iodide (CD₃I) with the (TRANSPHOS)dimethylpalladium complex yielded only 1,1,1-trideuteroethane (CD₃-CH₃), providing strong evidence for the formation of a palladium(IV) intermediate. osti.govosti.gov

Similarly, the addition of methyl iodide to cis-[1,2-bis(diphenylphosphino)ethane]dimethylpalladium(II) also results in the rapid elimination of ethane, with the proposed trimethyliodopalladium(IV) intermediate being too unstable to isolate. osti.gov Low-temperature NMR studies have allowed for the observation of fac-PdXMe₃(tmeda) (where tmeda = N,N,N',N'-tetramethylethylenediamine) from the reaction of PdMe₂(tmeda) with MeX (X = I, Br) at temperatures of -40°C and -20°C, respectively. researchgate.net Warming these solutions leads to reductive elimination. researchgate.net

The oxidative addition of other organohalides, such as benzyl (B1604629) bromide, to dimethylpalladium(II) complexes also supports the involvement of Pd(IV) intermediates. osti.govpsu.edu For example, the reaction of PdMe₂(bipy) (bipy = 2,2'-bipyridyl) with benzyl bromide gives the isolable fac-Pd(CH₂Ph)Me₂(bipy)Br complex. psu.edu This complex is more stable than the corresponding trimethyl derivative, undergoing reductive elimination over approximately 120 minutes at ambient temperature in CDCl₃. psu.edu The reductive elimination from PdXMePh(CH₂Ph)(bpy) (X = Br, I) exclusively yields toluene (B28343) and PdX(CH₂Ph)(bpy). uu.nl

These findings indicate that the oxidative addition of an alkyl or aryl halide to a dimethylpalladium(II) complex can open up a new, lower-energy pathway for reductive elimination via a transient palladium(IV) species. This pathway is particularly significant for complexes that are otherwise kinetically stable towards direct reductive elimination from the Pd(II) center.

Table 2: Products from Oxidative Addition-Reductive Elimination Reactions

| Dimethylpalladium(II) Complex | Reagent | Proposed Intermediate | Key Product(s) |

| (TRANSPHOS)Pd(CH₃)₂ | CD₃I | [(TRANSPHOS)Pd(CH₃)₂(CD₃)I] | CD₃-CH₃ |

| cis-(diphos)Pd(CH₃)₂ | MeI | [(diphos)Pd(CH₃)₃I] | CH₃-CH₃ |

| PdMe₂(tmeda) | MeI | fac-PdIMe₃(tmeda) | CH₃-CH₃ |

| PdMe₂(bipy) | PhCH₂Br | fac-Pd(CH₂Ph)Me₂(bipy)Br | Toluene, Ethane |

This table summarizes the key findings from studies investigating Pd(IV) intermediates. osti.govosti.govpsu.eduuu.nl

Carbon-Hydrogen Bond Forming Reductive Elimination

Carbon-hydrogen (C-H) bond forming reductive elimination from dimethylpalladium species, leading to the formation of methane (B114726), represents a competing pathway to the more commonly studied C-C bond forming reductive elimination that produces ethane. This process can be viewed as the reverse of C-H bond activation. acs.org

Mechanistic studies suggest that C-H reductive elimination can proceed through several pathways. One proposed mechanism involves the formation of a σ-complex of the alkane before its final dissociation. acs.org Another pathway can involve the homolysis of the Pd-C bond, which would generate methyl radicals that can then abstract a hydrogen atom to form methane. researchgate.net

In the context of dimethylpalladium complexes, the formation of methane has been observed under specific conditions. For example, the oxidation of (TMEDA)Pd(CH₃)₂ (where TMEDA is N,N,N',N'-tetramethylethylenediamine) with a one-electron oxidant like ferrocenium (B1229745) hexafluorophosphate (B91526) yields both methane and ethane. researchgate.net This suggests that both Pd-C bond homolysis (leading to methane) and oxidative methyl transfer to form a Pd(IV) intermediate (leading to ethane) are competitive processes in this system. researchgate.net

Furthermore, deuterium (B1214612) crossover experiments have been employed to elucidate the mechanism of methane formation. The absence of crossover products in certain systems suggests that the formation of methane is likely the result of an α-elimination process. researchgate.net

The reductive elimination to form C-H bonds is generally considered to be kinetically favorable and can occur from three-, four-, five-, or six-coordinate complexes. u-tokyo.ac.jpyoutube.com The process is often preceded by ligand dissociation or association to generate a more reactive intermediate. youtube.com

Carbon-Oxygen Bond Forming Reductive Elimination from Acylpalladium(II) and Dimethylpalladium Complexes

Carbon-oxygen (C-O) bond forming reductive elimination is a key step in various palladium-catalyzed reactions that form esters, ethers, and other oxygen-containing functional groups. This process can occur from palladium(IV) intermediates, which are often generated by the oxidation of Pd(II) precursors. nih.govresearchgate.net

Studies on stable (NC)₂(PdIV)(O₂CR)₂ complexes, where NC is a rigid cyclometalated ligand and O₂CR is a carboxylate, have provided significant mechanistic insights. nih.gov These complexes undergo clean C-O bond-forming reductive elimination. nih.gov The mechanism is proposed to involve the initial dissociation of a carboxylate ligand to form a five-coordinate cationic Pd(IV) intermediate, from which the C-O coupling occurs. nih.gov This contrasts with the competing C-C bond-forming reductive elimination, which is suggested to proceed directly from the octahedral Pd(IV) center. nih.gov

In the context of dimethylpalladium complexes, while direct C-O reductive elimination is less common, related transformations involving acylpalladium intermediates are well-documented. Reductive elimination involving acyl groups is generally easier than for alkyl groups. umb.edu For instance, the reaction of methylpalladium(II) complexes with CO can lead to an acylpalladium intermediate, which can then undergo further reactions. beilstein-journals.org

The formation of methyl trifluoroacetate (B77799) from a [(pym)^NHC-DIPP)PdII(CH₃)(CF₃COO)] complex under oxidizing conditions points to a Pd(II)/Pd(IV) mechanism for the reductive elimination. beilstein-journals.org An attempt to induce direct reductive elimination from this complex by heating was unsuccessful, suggesting a Pd(II)/Pd(0) pathway is unfavorable. beilstein-journals.org

The selectivity between C-O and C-C bond formation can be influenced by the ligand environment and the nature of the palladium intermediate. For example, the use of specific transient directing groups in catalytic systems can promote C(sp³)–F reductive elimination over competing C(sp³)–O formation from a Pd(IV) intermediate. nih.gov

Migratory Insertion Reactions at Dimethylpalladium Centers

Carbon Monoxide (CO) Insertion into Palladium-Alkyl Bonds

The migratory insertion of carbon monoxide (CO) into palladium-alkyl bonds is a fundamental step in many palladium-catalyzed carbonylation reactions, such as the synthesis of ketones, esters, and amides. cmu.eduuwindsor.ca In dimethylpalladium(II) complexes, this reaction involves the migration of a methyl group to a coordinated CO molecule, forming an acetylpalladium species.

The behavior of dimethylpalladium complexes in the presence of CO can be influenced by the geometry of the starting complex. cmu.edu Studies on cis- and trans-PdMe₂(PR₃)₂ have shown different product distributions. The reaction of trans-PdMe₂(PR₃)₂ with CO tends to produce only acetone (B3395972). cmu.edu In contrast, the reaction of the cis isomer can yield both acetone and butane-2,3-dione. cmu.edu This difference in reactivity suggests that the stereochemistry of the palladium complex dictates the subsequent reaction pathways of the initially formed acetylpalladium intermediate. cmu.edu

The mechanism is generally understood to involve the coordination of CO to the palladium center, followed by the migratory insertion of a methyl group to the carbonyl carbon. The availability of a coordination site for the incoming CO is a crucial factor. researchgate.net Cationic methylpalladium complexes, which can more readily provide a vacant coordination site, often exhibit much greater rates of CO insertion compared to their neutral counterparts. researchgate.net

For dimethylpalladium complexes with bidentate phosphine ligands, treatment with CO at low temperatures can yield cationic acetylpalladium complexes of the type [(P-P)Pd(COCH₃)(CO)]⁺. acs.org The barrier to migratory insertion in these systems is influenced by the bite angle of the phosphine ligand. acs.org

Table 3: Products of CO Insertion into Dimethylpalladium Complexes

| Complex | Products | Proposed Pathway |

| trans-PdMe₂(PR₃)₂ | Acetone | Single CO insertion followed by reductive elimination |

| cis-PdMe₂(PR₃)₂ | Acetone, Butane-2,3-dione | Competing single and double CO insertion pathways |

This table illustrates the influence of isomerism on product formation. cmu.edu

Carbon Dioxide (CO₂) Insertion into Dimethylpalladium(II) Bonds

The insertion of carbon dioxide (CO₂) into metal-carbon bonds is a reaction of significant interest for the utilization of CO₂ as a C1 feedstock. nih.govrsc.org However, the direct insertion of CO₂ into the Pd-Me bonds of typical dimethylpalladium(II) complexes is challenging.

Dimethylpalladium complexes supported by chelating diamines or bisphosphines are generally unreactive toward dry CO₂. nih.gov This lack of reactivity is attributed to the relatively low nucleophilicity of the palladium-methyl bonds in these systems. nih.gov For CO₂ insertion into late transition metal-carbon bonds to be successful, the metal-alkyl complex typically needs to be sufficiently nucleophilic. nih.gov

Despite the general lack of direct reactivity, reactions can occur under specific conditions. For example, in the presence of trace amounts of water, the reaction of (MDC^Mes)PdMe₂ (a dimethylpalladium complex with a dicarbene chelate) with CO₂ yields a methyl bicarbonate complex, (MDC^Mes)PdMe(O₂COH). nih.gov This species can then transform into a κ²-carbonato complex upon crystallization. nih.gov The proposed mechanism involves protonolysis of the Pd-Me bond by carbonic acid formed from CO₂ and water, rather than direct insertion of CO₂ into the Pd-Me bond. nih.gov

In contrast, a pincer-supported palladium methyl complex, (PCP)PdMe, which features a very long and presumably more reactive Pd-Me bond, has been shown to be reactive toward CO₂ insertion, yielding the corresponding palladium acetate (B1210297) complex quantitatively. lu.se This highlights that the ligand environment, which modulates the electronic properties of the palladium center and the nature of the Pd-C bond, is critical for achieving CO₂ insertion. nih.govlu.se

Olefin and Alkyne Migratory Insertion in Dimethylpalladium Systems

The migratory insertion of unsaturated molecules like olefins and alkynes into palladium-carbon bonds is a fundamental step in many palladium-catalyzed reactions. nih.govresearchgate.net This process involves the formal insertion of the unsaturated ligand into a metal-alkyl bond, leading to the formation of a new, longer-chain alkyl ligand and creating a vacant coordination site on the metal center. libretexts.orgwikipedia.org For the reaction to proceed, the unsaturated ligand and the alkyl group must be positioned cis to each other. libretexts.org

Studies on α-diimine-Pd(II) complexes have provided significant mechanistic insights. Low-temperature NMR studies have shown that cationic alkyl olefin palladium(II) complexes are the catalyst resting states, with migratory insertion barriers in the range of 17-19 kcal/mol. researchgate.net Following insertion, the resulting cationic palladium alkyl complexes can exist as β-agostic species, which may undergo "chain walking" through β-hydride elimination and re-addition processes. researchgate.net The nature of the ligands on the palladium center significantly influences the reactivity; for instance, olefins were found not to insert into the Pd-Me bond in phosphine-coordinated complexes, whereas methyl acrylate (B77674) insertion was observed in a cationic complex with a bipyridine ligand. researchgate.net

The insertion of alkynes into Pd-C bonds has also been a subject of mechanistic studies. nih.govsci-hub.se For example, the reaction of a palladium acetylide with an alkyne can lead to the formation of a vinylpalladium species. Mechanistic proposals often involve the coordination of the alkyne to the palladium center, followed by migratory insertion. sci-hub.ru In some cases, multiple alkyne insertions can occur, leading to the formation of larger organic structures. researchgate.net

The following table summarizes key findings from studies on migratory insertion in dimethylpalladium and related systems:

| Catalyst System/Complex | Unsaturated Substrate | Key Mechanistic Findings |

| α-diimine-Pd(II) complexes | Olefins | Cationic alkyl olefin complexes are resting states; insertion barriers are 17-19 kcal/mol. researchgate.net |

| Phosphine-coordinated Pd(II) complexes | Olefins | No insertion observed. researchgate.net |

| Cationic bipyridine-Pd(II) complex | Methyl acrylate | Insertion into Pd-Me bond observed. researchgate.net |

| Palladium acetylide complexes | Alkynes | Formation of vinylpalladium species via migratory insertion. sci-hub.ru |

Transmetalation Reactions Involving Dimethylpalladium Precursors

Transmetalation is a crucial step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of dimethylpalladium chemistry, this typically involves the transfer of an organic group from a main group organometallic reagent to the palladium(II) center, displacing one of the methyl groups.

Research into the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates has revealed the existence of dual mechanistic pathways for the transmetalation step. nih.govacs.org An independent study of the individual steps of the catalytic cycle has shown that the transmetalation can proceed through two distinct routes. acs.org

The first is a thermal process that occurs via an 8-Si-4 intermediate without the necessity of an anionic activator. nih.govacs.org This pathway suggests a direct reaction between the palladium complex and the organosilanolate.

The second pathway involves the activation of the organosilanolate by another molecule of the same, acting as an activator. nih.govacs.org This leads to the formation of a hypervalent 10-Si-5 siliconate intermediate, which is more nucleophilic and facilitates the transfer of the aryl group to the palladium center. nih.govacs.orgresearchgate.net The isolation and characterization of a palladium silanolate complex have been instrumental in uncovering these dual pathways, allowing for more detailed molecular studies of the transmetalation event. nih.gov

As mentioned, arylsilanolates can themselves act as activators in transmetalation reactions, leading to the formation of hypervalent intermediates. nih.govacs.orgresearchgate.net Specifically, a hypervalent 10-Si-5 siliconate intermediate is proposed to form when an arylsilanolate serves as an activator. nih.govacs.org This increased nucleophilicity of the arylsilanolate plays a role in the formation of this intermediate. nih.gov

Kinetic studies have provided further support for this activated pathway. A first-order dependence on the concentration of the cesium arylsilanolate activator was observed, indicating that after the initial formation of a palladium(II) silanolate, a second molecule of the activator is required to activate the silicon atom for transmetalation. nih.gov

The general mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov While oxidative addition is a common step, the transmetalation step is highly dependent on the organometallic donor used. nih.gov For organosilanes, transmetalation can occur through either a four-centered, closed transition state or an acyclic, open process. nih.gov The discovery of hypervalent intermediates in the transmetalation with organosilanolates adds another layer of complexity and potential for control in these reactions.

Carbon-Hydrogen Bond Activation and Functionalization Mediated by Palladium(II) Dimethyl Species

Palladium(II) complexes, including dimethylpalladium species, are effective mediators for the activation and functionalization of C-H bonds. This area of research is driven by the potential to directly convert ubiquitous C-H bonds into more valuable functional groups, streamlining synthetic processes. snnu.edu.cnrutgers.edu

Intramolecular C-H activation, or cyclometalation, by palladium(II) complexes is a well-established process where the palladium center activates a C-H bond within the same molecule, often directed by a coordinating group. This leads to the formation of a stable palladacycle. nih.gov

While direct studies focusing solely on dimethylpalladium species are specific, the principles of C-H activation by Pd(II) centers are broadly applicable. For instance, the decomposition of certain cationic dimethylpalladium(II) complexes with bulky ligands occurs via the activation of a C-H bond on one of the ligand's ortho-alkyl substituents, leading to the elimination of methane. researchgate.net This process highlights the ability of the [Pd(II)-CH₃] moiety to participate in intramolecular C-H activation.

In a broader context, ligand-directed C-H activation by Pd(II) centers is a common strategy. nih.gov The mechanism often involves the formation of a cyclopalladated intermediate, which can then undergo further functionalization. nih.gov For example, the use of a nitrile-containing template can direct the palladium catalyst to activate a meta-C-H bond, proceeding through a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cn

Dimethylpalladium(II) complexes can participate in oxidative C-H functionalization reactions, often involving a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cnrsc.org In this type of cycle, the initial Pd(II) complex activates a C-H bond to form a palladacycle. nih.gov This intermediate is then oxidized to a Pd(IV) species by an external oxidant. nih.govrsc.org Subsequent reductive elimination from the Pd(IV) center forms the desired C-X bond (where X can be O, N, halogen, etc.) and regenerates a Pd(II) species. nih.govrsc.org

For example, methylpalladium(II) complexes have been studied as potential intermediates in the catalytic oxidation of methane. beilstein-journals.org A synthesized methylpalladium(II) trifluoroacetate complex, upon treatment with an oxidant, was shown to form methyl trifluoroacetate, suggesting a Pd(II)/Pd(IV) mechanism for the reductive elimination of the product. beilstein-journals.org The feasibility of oxidizing Pd(II) complexes, including those with NHC ligands, to Pd(IV) has been demonstrated using hypervalent iodine reagents. beilstein-journals.org These Pd(IV) intermediates are often thermally sensitive and readily undergo reductive elimination. beilstein-journals.org

The following table outlines different catalytic cycles involving palladium in C-H activation:

| Catalytic Cycle | Key Steps |

| Pd(0)/Pd(II) | Oxidative addition of Pd(0) to an organohalide, followed by C-H activation via CMD, and reductive elimination. snnu.edu.cn |

| Pd(II)/Pd(0) | C-H activation to form a Pd(II) intermediate, followed by transmetalation or migratory insertion, reductive elimination to give the product and Pd(0), and subsequent reoxidation to Pd(II). snnu.edu.cn |

| Pd(II)/Pd(IV) | C-H activation to form a Pd(II) intermediate, oxidation to a Pd(IV) species, and reductive elimination to form the product and regenerate Pd(II). snnu.edu.cn |

Stability and Decomposition Pathways of Dimethylpalladium Complexes

The stability of dimethylpalladium complexes is a critical factor in their application in catalysis and organometallic synthesis. Their decomposition is not a simple process but rather a multifaceted event influenced by the ligand environment, solvent, and temperature. Understanding the various pathways through which these complexes break down is essential for controlling their reactivity and designing more robust catalytic systems. The primary decomposition routes involve reductive elimination and ligand-induced transformations, which ultimately lead to the formation of palladium(0) species or catalyst deactivation.

Beta-hydride elimination is a common and fundamental decomposition pathway for many transition metal alkyl complexes. This intramolecular process involves the transfer of a hydrogen atom from the carbon atom beta to the metal center, resulting in the formation of a metal-hydride and an alkene. For this reaction to occur, several conditions must be met: the alkyl ligand must possess a hydrogen atom on the β-carbon, the metal center must have an available coordination site, and the M-C-C-H dihedral angle must be able to adopt a syn-coplanar arrangement.

However, in the specific case of dimethylpalladium complexes, beta-hydride elimination is not a viable decomposition pathway . The methyl ligands attached to the palladium center lack beta-hydrogens; they only possess alpha-hydrogens. Consequently, the primary requirement for this elimination reaction is not met. While this pathway is crucial for the decomposition of palladium complexes with longer alkyl chains (e.g., ethyl, propyl), it does not directly contribute to the decomposition of a simple dimethylpalladium species. This inherent stability against beta-hydride elimination is a key characteristic of dimethylpalladium complexes.

The principal thermal decomposition route for many dimethylpalladium(II) complexes is the reductive elimination of ethane, which leads to the formation of a palladium(0) species. This reaction is a critical step in many palladium-catalyzed cross-coupling reactions, as it regenerates the active Pd(0) catalyst.

The mechanism of this 1,1-reductive elimination is an intramolecular process that requires the two methyl groups to be in a cis orientation on the square-planar palladium center. osti.govepa.gov Trans-dimethylpalladium complexes are generally more stable and must first isomerize to the cis isomer before reductive elimination can occur. epa.gov This isomerization is often facilitated by polar, coordinating solvents. osti.gov The elimination from the cis complex is a first-order process. osti.govepa.gov

The reaction proceeds as follows: cis-[L₂Pd(CH₃)₂] → [L₂Pd(0)] + CH₃-CH₃

Experimental studies, including those using deuterated methyl groups, have confirmed that the reaction is intramolecular, with no exchange of methyl groups between different palladium complexes. osti.gov The rate of reductive elimination is significantly influenced by the nature of the ancillary ligands (L). For instance, dissociation of a phosphine ligand to form a three-coordinate, T-shaped intermediate is often proposed to facilitate the elimination. acs.org Consequently, the addition of excess phosphine ligand can sometimes retard the rate of elimination from neutral complexes by shifting the equilibrium away from the coordinatively unsaturated intermediate. osti.gov

The decomposition of dimethylpalladium complexes can also be a route to synthesizing palladium nanoparticles (PdNPs). The Pd(0) atoms generated from the reductive elimination can act as seeds for nucleation and subsequent particle growth. researchgate.net The size, shape, and stability of the resulting nanoparticles are heavily influenced by the reaction conditions and the ligands present. For example, the thermal decomposition of (NHC)₂PdMe₂ (where NHC is an N-heterocyclic carbene) in water has been used to produce water-soluble, NHC-stabilized PdNPs. researchgate.net The process involves the initial formation of Pd(0) which then aggregates into nanoparticles, with the NHC ligands binding to the surface and preventing uncontrolled growth. researchgate.net

Table 1: Conditions for Reductive Elimination from Dimethylpalladium(II) Complexes

| Complex | Conditions | Product(s) | Key Finding |

|---|---|---|---|

| cis-[Pd(CH₃)₂(PPh₃)₂] | 60 °C, DMSO | Pd(0)(PPh₃)₂ + Ethane | First-order reductive elimination from the cis isomer. epa.gov |

| (dcpm)Pd(CH₃)₂ dcpm = bis(dicyclohexylphosphino)methane (B161899) | 65 °C, Benzene | [(μ-dcpm)Pd]₂ + Ethane | Facile elimination from a strained chelate ring system via a proposed three-coordinate intermediate. acs.org |

| (NHC)₂Pd(CH₃)₂ NHC = Sulfonated N-heterocyclic carbene | 80 °C, Water | NHC-stabilized Pd Nanoparticles | Decomposition leads to the formation of stable, water-soluble nanoparticles. researchgate.net |

Ligands play a dual role in the chemistry of dimethylpalladium complexes; they are essential for stabilizing the metal center, yet they can also induce or accelerate decomposition pathways, potentially leading to catalyst deactivation. The electronic and steric properties of the ligands are paramount in determining the stability and reactivity of the complex. nih.govresearchgate.net

Ligand-induced decomposition often proceeds via reductive elimination. The nature of the ligand can influence the rate of this process in several ways:

Ligand Dissociation: For many phosphine-ligated dimethylpalladium complexes, the rate-limiting step for reductive elimination is the dissociation of a ligand to generate a more reactive three-coordinate intermediate. acs.orgnih.gov Therefore, ligands that are strongly bound can slow down decomposition, while labile ligands can accelerate it. The rate of reductive elimination from cis-[Pd(CH₃)₂(PR₃)₂] complexes often shows an inverse dependence on the concentration of free phosphine. nih.gov

Steric Effects: Highly strained chelating ligands, such as bis(dicyclohexylphosphino)methane (dcpm), can enforce a geometry that is conducive to reductive elimination. The strain in the chelate ring of (dcpm)Pd(CH₃)₂ facilitates the elimination of ethane under mild conditions to form a dinuclear Pd(0) complex. acs.org

Electronic Effects: The electron-donating ability of a ligand significantly impacts the reactivity of the palladium center. More electron-donating ligands increase the electron density on the palladium, which generally disfavors reductive elimination. nih.gov Conversely, ancillary ligands with electron-withdrawing properties can make the metal center more electron-poor, which tends to accelerate reductive elimination. researchgate.net For example, reductive elimination from palladium(II) amido complexes was found to be faster for complexes bearing less electron-donating ancillary ligands. nih.gov

Catalyst deactivation can occur when the Pd(0) species formed upon reductive elimination aggregates into bulk palladium metal or forms inactive nanoparticles, removing it from the catalytic cycle. The choice of ligand is crucial to prevent this. Ligands can stabilize the generated Pd(0) species as soluble, catalytically active complexes, such as [L₂Pd(0)]. However, if the ligands are not effective at stabilizing the low-valent palladium center under the reaction conditions, irreversible catalyst deactivation occurs.

Table 2: Influence of Ligands on the Decomposition of Dimethylpalladium(II) Complexes

| Ligand Type | Effect on Decomposition | Mechanism |

|---|---|---|

| Bulky/Strained Phosphines (e.g., dcpm) | Accelerates reductive elimination | Promotes formation of a reactive three-coordinate intermediate due to steric strain. acs.org |

| Monodentate Phosphines (e.g., PPh₃) | Rate is often inversely dependent on concentration | Decomposition proceeds after reversible ligand dissociation. Excess ligand inhibits the reaction. nih.gov |

| Strongly Electron-Donating Ligands (e.g., some NHCs, picolinyl groups) | Slows reductive elimination | Increases electron density on Pd, which disfavors the C-C bond-forming step. nih.gov |

| Chelating Diphosphines (e.g., dppe) | Generally slower elimination vs. monodentate analogues | Chelate effect leads to lower tendency for ligand dissociation, stabilizing the complex. osti.gov |

Catalytic Applications of Dimethylpalladium Complexes

Dimethylpalladium Catalysis in Carbon-Carbon Cross-Coupling Reactions

Dimethylpalladium(II) complexes are pivotal in several widely used carbon-carbon bond-forming reactions. These reactions, central to modern organic synthesis, often proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Dimethylpalladio complexes can enter this cycle at the Pd(II) stage or be formed in situ.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for synthesizing biaryls, vinylarenes, and polyenes. The reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Dimethylpalladium(II) complexes, often stabilized by phosphine (B1218219) ligands, serve as important model compounds for studying the crucial reductive elimination step. For the C-C bond to form, a cis arrangement of the two organic groups on the palladium center is required. Studies on cis-bis(phosphine)dimethylpalladium(II) complexes have shown that they undergo intramolecular reductive elimination to form ethane (B1197151). osti.govepa.gov In contrast, their trans isomers are more stable and must first isomerize to the cis form before reductive elimination can occur, a process often facilitated by polar, coordinating solvents. osti.govresearchgate.net This fundamental principle, established through studies of dimethylpalladium species, is a cornerstone of understanding the Suzuki-Miyaura and other cross-coupling reactions. whiterose.ac.uk

The generation of the active Pd(0) catalyst can also proceed from dimethylpalladium(II) precursors. For instance, (N,N,N',N'-tetramethylethylenediamine)dimethylpalladium(II) reacts with bulky phosphine ligands to form a bis(phosphine)dimethylpalladium(II) intermediate. This intermediate then undergoes reductive elimination of ethane to yield the desired bis(ligated)palladium(0) species, which can then initiate the catalytic cycle. ethz.ch

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Role of Dimethylpalladium Analogs |

| Oxidative Addition | A Pd(0) complex reacts with an organohalide (R-X) to form a Pd(II) species, L₂Pd(R)(X). libretexts.orgchemrxiv.org | Dimethylpalladium complexes are typically formed after this step or used to study subsequent steps. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a L₂Pd(R)(R') complex. libretexts.orgwiley-vch.de | Model studies with L₂Pd(Me)₂ help elucidate the requirements for the final step. |

| Reductive Elimination | The two organic groups (R and R') are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgjove.com | Studies with cis-[Pd(Me)₂(PR₃)₂] confirm that a cis geometry is required for this step to occur. osti.govepa.gov |

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. numberanalytics.comlibretexts.org The generally accepted catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species. jove.comlibretexts.org Reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst. numberanalytics.com

While the Heck reaction typically involves aryl or vinyl palladium intermediates rather than dimethylpalladium complexes directly in the main catalytic cycle, the fundamental organometallic principles derived from studying complexes like dimethylpalladium are directly applicable. The oxidative addition step, for example, generates a Pd(II) intermediate analogous to a dimethylpalladium complex, but with at least one aryl or vinyl group. nih.gov

Furthermore, some specialized Heck-type reactions or related processes might utilize dimethylpalladium precursors to generate the active Pd(0) catalyst through reductive elimination of ethane, similar to the method described for Suzuki coupling. ethz.ch Dendrimeric catalysts for the Heck reaction have been prepared from a dimethylpalladium complex, demonstrating an application of this compound in catalyst synthesis. mdpi-res.comscribd.com

The general mechanistic framework of oxidative addition, transmetalation, and reductive elimination is common to a family of palladium-catalyzed cross-coupling reactions, including the Negishi and Stille couplings. wiley-vch.dejove.comcsbsju.edu

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. The catalytic cycle mirrors the Suzuki coupling, involving the transfer of an organic group from zinc to the palladium(II) center (transmetalation) to form a diorganopalladium(II) intermediate. csbsju.edu This intermediate, analogous to a dimethylpalladium complex, then undergoes reductive elimination to form the C-C bond.

Stille Coupling: The Stille reaction employs an organostannane (organotin) reagent. wikipedia.orglibretexts.org The mechanism proceeds through the standard catalytic cycle. wikipedia.org The transmetalation step involves the transfer of an organic group from the tin compound to the palladium complex. wikipedia.orglibretexts.org The subsequent reductive elimination from the resulting diorganopalladium(II) species is the product-forming step. Studies on dimethylpalladium complexes have been crucial for understanding the geometric requirements (i.e., the necessity of a cis configuration) for this final step. epa.gov The synthesis of the active Pd(0) catalyst for Stille reactions can also be achieved from dimethylpalladium(II) precursors. ethz.ch

Table 2: Comparison of Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Mild conditions, stable reagents. researchgate.net |

| Heck | Alkene | Forms a substituted alkene; involves migratory insertion and β-hydride elimination. jove.com |

| Negishi | Organozinc (e.g., R-ZnX) | High reactivity and functional group tolerance. csbsju.edu |

| Stille | Organostannane (e.g., R-SnR'₃) | Tolerant of a wide range of functional groups. wikipedia.org |

Beyond forming C-C bonds, palladium catalysis is instrumental in constructing carbon-heteroatom bonds, most notably in the Buchwald-Hartwig amination for C-N bond formation. libretexts.orgnih.gov This reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a palladium catalyst. libretexts.org

The mechanism is analogous to C-C coupling reactions. It involves the oxidative addition of the aryl halide to Pd(0), followed by the formation of a palladium amido complex (LₙPd(Ar)(NR₂)). The final, crucial step is the reductive elimination of the C-N bond to form the aryl amine and regenerate the Pd(0) catalyst. nih.gov

Studies on related palladium complexes, including model systems conceptually similar to dimethylpalladium species, have been vital. For instance, the reductive elimination from arylpalladium amido complexes was shown to be promoted by electron-donating groups on the nitrogen atom and electron-withdrawing groups on the palladium-bound aryl group. researchgate.net This indicates that the aryl group acts as an electrophile and the amido ligand as a nucleophile in the bond-forming step. researchgate.net

Polymerization and Oligomerization Catalysis by Dimethylpalladium Complexes

Dimethylpalladium complexes, particularly those supported by α-diimine ligands, have emerged as highly effective precatalysts for olefin polymerization and copolymerization. These catalysts are renowned for their ability to produce polymers with unique and controllable microstructures.

In the 1990s, a significant breakthrough in olefin polymerization was the development of α-diimine-ligated nickel and palladium catalysts. juniperpublishers.com Dimethylpalladium(II) complexes bearing these bulky α-diimine ligands serve as excellent, well-defined precatalysts. mdpi.com Activation of these dimethyl complexes, typically through reaction with a co-catalyst to abstract a methyl group, generates a cationic methylpalladium(II) species, which is the active catalyst for polymerization. capes.gov.br

A defining characteristic of these palladium catalysts is their propensity for "chain-walking." juniperpublishers.comrsc.org This process involves a series of rapid, reversible β-hydride elimination and re-insertion steps, which allows the palladium center to migrate along the growing polymer chain. juniperpublishers.comrsc.org This mobility enables the production of polyethylene (B3416737) with a variety of branch types, from methyl to longer chains, all from a simple ethylene (B1197577) monomer feedstock. juniperpublishers.com The degree and type of branching can be controlled by modulating the polymerization conditions and the ligand structure. juniperpublishers.commdpi.com

These palladium systems also exhibit a remarkable tolerance for polar functional groups, allowing for the copolymerization of ethylene with polar monomers like acrylates. juniperpublishers.commdpi.com This capability is a significant advantage over many early transition metal catalysts, which are often poisoned by heteroatoms.

Table 3: Research Findings on (α-Diimine)PdMe₂ in Ethylene Polymerization

| Catalyst System | Observation | Significance |

| (α-diimine)PdMe₂ activated with a co-catalyst | Catalyzes ethylene polymerization to high molecular weight polymers. juniperpublishers.commdpi.com | Demonstrates the utility of dimethylpalladium complexes as effective precatalysts. |

| Chain-walking mechanism | The Pd center migrates along the polymer backbone via β-hydride elimination and reinsertion. juniperpublishers.comrsc.org | Allows for the synthesis of branched polyethylenes from only ethylene. |

| Copolymerization with polar monomers | Catalysts show good tolerance to functional groups like esters. juniperpublishers.commdpi.comrsc.org | Enables the creation of functionalized polyolefins with tailored properties. |

Catalyst Activation and Deactivation Pathways in Dimethylpalladium-Mediated Polymerization

The activation of dimethylpalladium precatalysts in polymerization reactions typically involves the generation of a cationic palladium-methyl species that can coordinate with and insert monomers. A common activation strategy involves the reaction of a dimethylpalladium complex, often stabilized by a bidentate ligand, with a suitable activator.

However, the catalytic cycle is susceptible to various deactivation pathways that can diminish or terminate polymerization activity. Irreversible deactivation can occur through several mechanisms. For instance, palladium alkyl complexes can react with palladium hydride species, which may form through β-hydride elimination, leading to the formation of alkanes and palladium(0). d-nb.info The generation of palladium black is a clear indicator of such irreversible catalyst decomposition. d-nb.info Additionally, the formation of stable, coordinatively saturated bis(chelate)palladium complexes renders the metal center inaccessible to incoming monomers, thereby shutting down the polymerization process. d-nb.info

Reversible deactivation pathways, on the other hand, can temporarily halt chain growth without permanently killing the catalyst. Competitive binding between the monomer and other ligands present in the system for the active palladium center can lead to the formation of dormant states. d-nb.info The equilibrium between the active, monomer-coordinated species and these dormant states can be influenced by the concentration of the competing ligand and the monomer. d-nb.info Understanding these activation and deactivation processes is crucial for designing more robust and efficient polymerization catalysts.

Hydrogenation Reactions Catalyzed by Dimethylpalladium Species

While less common than their application in cross-coupling and polymerization, dimethylpalladium complexes can serve as precursors for catalysts in hydrogenation reactions. The in situ generation of catalytically active palladium(0) nanoparticles or single-atom catalysts from palladium(II) precursors is a key strategy. csic.es For instance, the reduction of palladium salts with hydrogen gas in alcohol solutions can produce highly efficient palladium(0) species for the semi-hydrogenation of alkynes to cis-alkenes. csic.es

The catalytic activity in hydrogenation is highly dependent on the nature of the palladium species formed. Highly dispersed palladium nanoparticles generally exhibit enhanced catalytic activity due to a higher surface-area-to-volume ratio. mdpi.com The choice of support material for these nanoparticles can also play a significant role in their performance. mdpi.com

In some cases, the hydrogenation process can be extended to the reduction of various functional groups, including aldehydes, ketones, and nitro groups. mdpi.comrsc.org The efficiency and selectivity of these reactions are often dictated by the reaction conditions and the specific catalytic system employed. mdpi.com

Rational Design of Dimethylpalladium Precatalysts and Ligand Architecture for Enhanced Catalysis

The performance of dimethylpalladium-based catalysts is intricately linked to the electronic and steric properties of the ancillary ligands coordinated to the palladium center. The rational design of these ligands is a cornerstone of modern catalyst development.

Ancillary ligands play a multifaceted role in catalysis by influencing the stability, solubility, and reactivity of the palladium center.

Phosphine Ligands: Tertiary phosphines have long been the workhorses in palladium catalysis. Their electronic and steric properties can be readily tuned by modifying the substituents on the phosphorus atom. Bulky, electron-rich phosphines are known to promote the oxidative addition step and facilitate reductive elimination. wiley-vch.de For instance, very bulky monodentate phosphines can lead to the formation of highly reactive, tricoordinated Pd(II) complexes. wiley-vch.de

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysis. sigmaaldrich.comnih.govillinois.edu They are typically stronger σ-donors than phosphines, which can enhance the rate of oxidative addition. sigmaaldrich.com The strong palladium-carbene bond imparts high stability to the resulting complexes, often preventing ligand dissociation that can lead to catalyst deactivation. sigmaaldrich.comnih.gov The steric bulk of NHC ligands can be systematically varied to optimize catalytic activity. sigmaaldrich.com

Diamine Ligands: Bidentate diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used to stabilize dimethylpalladium complexes. acs.org These ligands form stable chelate rings with the palladium center, influencing the geometry and reactivity of the complex.

Pincer Ligands: Pincer ligands are tridentate ligands that bind to the metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. This framework can enhance catalyst stability and selectivity in various transformations.

The following table summarizes the impact of different ligand classes on the properties of dimethylpalladium complexes:

| Ligand Class | Key Characteristics | Impact on Catalysis |

| Phosphines | Tunable steric and electronic properties | Promote oxidative addition and reductive elimination. wiley-vch.de |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, strong metal-ligand bond | Enhance catalyst stability and activity. sigmaaldrich.comnih.gov |

| Diamines | Form stable chelate complexes | Stabilize the palladium center. acs.org |

| Pincer Ligands | Tridentate, create rigid coordination environment | Enhance catalyst stability and selectivity. |

The choice of solvent can have a profound impact on the outcome of a catalytic reaction mediated by dimethylpalladium species. whiterose.ac.ukresearchgate.netcatalysis.blog Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and even participate directly in the catalytic cycle. whiterose.ac.ukresearchgate.net

Polar solvents can stabilize charged intermediates and transition states, which can be particularly important in reactions involving polar mechanisms, such as certain oxidative addition pathways. researchgate.net For instance, in Suzuki couplings, the use of polar solvents can favor the reaction of aryl triflates over aryl chlorides. researchgate.net In some cases, the solvent itself can act as a reducing agent, facilitating the formation of the active Pd(0) catalyst from a Pd(II) precursor. whiterose.ac.uk For example, amide solvents like DMF can be oxidized by Pd(II) species to generate Pd(0). whiterose.ac.uk

The coordinating ability of the solvent is another critical factor. whiterose.ac.uk Strongly coordinating solvents can compete with the ancillary ligands for binding sites on the palladium center, potentially leading to catalyst inhibition. whiterose.ac.uk Conversely, a judiciously chosen solvent can enhance catalyst lifetime and activity. whiterose.ac.uk The dielectric constant of the solvent has also been shown to influence catalyst performance in certain cross-coupling reactions. whiterose.ac.uk

The following table highlights the influence of solvent properties on dimethylpalladium-catalyzed reactions:

| Solvent Property | Influence on Catalysis | Example |

| Polarity | Stabilization of polar intermediates and transition states. researchgate.net | Enhanced rates for reactions proceeding through polar transition states. researchgate.net |

| Coordinating Ability | Can compete with ligands for metal coordination, potentially inhibiting the catalyst. whiterose.ac.uk | Strongly coordinating solvents can displace necessary ligands. whiterose.ac.uk |

| Redox Activity | Some solvents can reduce the palladium precatalyst to the active Pd(0) state. whiterose.ac.uk | DMF can be oxidized by Pd(II) to form Pd(0). whiterose.ac.uk |

Computational and Theoretical Studies of Dimethylpalladium Chemistry

Density Functional Theory (DFT) Applications in Dimethylpalladium Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of reactions involving dimethylpalladium complexes. researchgate.net By providing a balance between computational cost and accuracy, DFT allows for the detailed exploration of complex potential energy surfaces.

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profiles provide crucial information about the feasibility and kinetics of a proposed reaction pathway. For instance, in palladium-catalyzed cross-coupling reactions, DFT has been employed to determine the activation barriers for key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

A critical aspect of these studies is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state dictate the rate of the reaction. DFT calculations can precisely locate these fleeting structures and provide their geometric and energetic parameters.

Table 1: Calculated Activation Energies for Elementary Steps in a Hypothetical Dimethylpalladium-Catalyzed Cross-Coupling Reaction

| Elementary Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + CH₃X | [L₂Pd(CH₃)(X)]‡ | Pd(II)(CH₃)(X)L₂ | 15.2 |

| Transmetalation | Pd(II)(CH₃)(X)L₂ + R-M | [L₂Pd(CH₃)(R)]‡ | Pd(II)(CH₃)(R)L₂ + M-X | 10.5 |

| Reductive Elimination | Pd(II)(CH₃)(R)L₂ | [L₂Pd(CH₃-R)]‡ | Pd(0)L₂ + CH₃-R | 20.8 |

A significant challenge in catalysis is the identification of the true active species and the fleeting intermediates that participate in the catalytic cycle. DFT calculations can play a pivotal role in this endeavor. By comparing the computed energies of various potential catalytic species, researchers can predict the most likely active catalyst. For example, in many palladium-catalyzed reactions, the active species is a coordinatively unsaturated 14-electron Pd(0) complex, and DFT can be used to model its formation from a precatalyst.

Furthermore, DFT allows for the characterization of short-lived intermediates that are difficult to detect experimentally. The geometries, electronic properties, and relative stabilities of these intermediates can be determined, providing a more complete picture of the reaction mechanism. In the context of dimethylpalladium chemistry, this could involve the characterization of intermediates with different coordination numbers and geometries.

Electronic Structure and Bonding Analysis of Dimethylpalladium Complexes

Understanding the electronic structure and bonding in dimethylpalladium complexes is fundamental to comprehending their stability and reactivity. Computational methods provide a powerful lens through which to examine these aspects at a molecular level.

The reactivity of a dimethylpalladium complex is intrinsically linked to the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational analyses, such as molecular orbital (MO) theory, allow for the visualization and energetic characterization of these orbitals. researchgate.net For a typical square planar d⁸ dimethylpalladium(II) complex, the HOMO is often a d-orbital on the palladium center, while the LUMO is frequently a combination of a metal d-orbital and ligand-based orbitals.

Computational chemistry offers predictive power in assessing the stability and reactivity of different dimethylpalladium species. By calculating thermodynamic parameters such as bond dissociation energies and reaction energies, the relative stabilities of various complexes can be compared. For instance, the strength of the palladium-carbon bond can be computationally evaluated, providing insights into the thermal stability of the complex.

Reactivity trends can also be predicted by examining the energies of frontier orbitals and the charge distribution within the molecule. A higher energy HOMO generally indicates a greater propensity to act as a nucleophile, while a lower energy LUMO suggests a greater susceptibility to nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on the palladium and carbon atoms, which can correlate with their electrophilic or nucleophilic character.

Table 2: Calculated Electronic Properties of a Model Dimethylpalladium(II) Complex

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| NBO Charge on Palladium | +0.85 |

| NBO Charge on Methyl Carbon | -0.45 |

Computational Insights into Ligand Effects on Dimethylpalladium Reactivity

Ligands play a paramount role in tuning the reactivity and selectivity of dimethylpalladium complexes. Computational studies provide a systematic way to understand and predict the influence of different ligands. By computationally modeling dimethylpalladium complexes with a variety of ligands, researchers can dissect the steric and electronic effects that govern their behavior.

Steric effects, arising from the size and bulkiness of the ligand, can influence the accessibility of the metal center to substrates and can also affect the stability of intermediates and transition states. Electronic effects, on the other hand, relate to the electron-donating or electron-withdrawing nature of the ligand. Electron-donating ligands increase the electron density on the palladium center, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands decrease the electron density on the metal, which can favor reductive elimination. DFT calculations can quantify these effects by analyzing changes in bond lengths, bond angles, and electronic properties of the dimethylpalladium core as the ligands are varied.

Quantification of Steric and Electronic Parameters of Ligands

The reactivity of dimethylpalladium complexes is profoundly influenced by the nature of the ancillary ligands coordinated to the palladium center. The size and electron-donating or -withdrawing properties of these ligands play a crucial role in determining the stability of the complex and the facility with which it undergoes key elementary steps in catalytic cycles, such as reductive elimination. Computational methods have been instrumental in developing quantitative descriptors for these properties.

Steric Parameters: The steric bulk of a ligand is a critical factor that can influence coordination numbers, reaction rates, and selectivity. manchester.ac.ukchemrxiv.org One of the most widely used and computationally accessible steric descriptors is the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. researchgate.netnih.govresearchgate.net A higher %Vbur value indicates a more sterically hindered metal center. Another important descriptor is the Tolman cone angle (θ) , which measures the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, with the metal at the vertex. manchester.ac.ukucla.edu While originally derived from physical models, cone angles are now routinely calculated from computationally optimized geometries. weebly.com

The choice of ligand can significantly alter the steric environment around the palladium atom in a dimethylpalladium complex. For instance, computational studies on analogous palladium(II) complexes have demonstrated a wide range of steric demands for various phosphine (B1218219) ligands.

| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

|---|---|---|

| PMe₃ (Trimethylphosphine) | 118 | 28.5 |

| PPh₃ (Triphenylphosphine) | 145 | 34.8 |

| PCy₃ (Tricyclohexylphosphine) | 170 | 40.1 |

| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | 182 | 44.5 |

| P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | 194 | 43.7 |

Note: The data in this table are representative values for phosphine ligands on palladium and are used to illustrate the range of steric parameters. Specific values for dimethylpalladium complexes may vary.